
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TQB2450, and it is a small molecule inhibitor of the protein kinase CK2.
Scientific Research Applications
Organic Synthesis and Mechanistic Studies
A study by Li-Hsun Chen et al. (2016) demonstrated the ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones, highlighting advanced techniques in the synthesis of quinazoline derivatives, which could be related to the synthesis or functionalization of 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (Chen, Chung, Narhe, & Sun, 2016).
Antimicrobial and Antifungal Applications
Research by Ravi R. Vidule (2011) on the synthesis and antimicrobial studies of substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b] quinazoline–1,10(4H)–diones suggests the antimicrobial potential of quinazoline derivatives. Such findings may inspire further investigation into the antimicrobial efficacy of 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione and its analogs (Vidule, 2011).
Agricultural Chemistry
Da-Wei Wang et al. (2014) explored novel triketone-containing quinazoline-2,4-dione derivatives as herbicidal agents. This study illustrates the agricultural applications of quinazoline derivatives, suggesting potential research avenues for 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in developing new herbicides (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
Novel Nucleosides and Biological Activity
A study by L. M. Break (2021) on the synthesis of 8-trifluoromethyl quinazolin-2,4-(1H,3H)-dione nucleosides points to the potential of quinazoline derivatives in nucleoside analog synthesis, with implications for antiviral and anticancer research. This could extend to the exploration of 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in similar contexts (Break, 2021).
properties
IUPAC Name |
3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c22-21(23,24)31-15-5-3-4-13(12-15)18(28)26-10-8-14(9-11-26)27-19(29)16-6-1-2-7-17(16)25-20(27)30/h1-7,12,14H,8-11H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFAZDDHPJJHJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

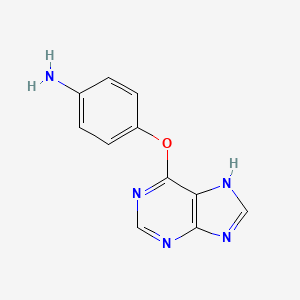
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)
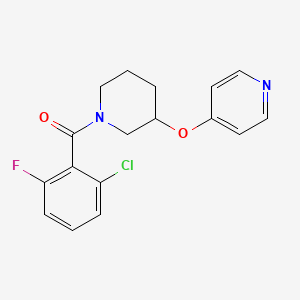
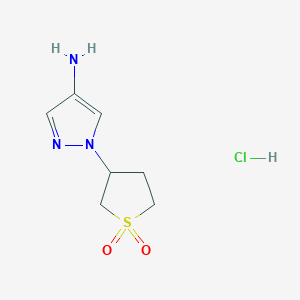
![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)


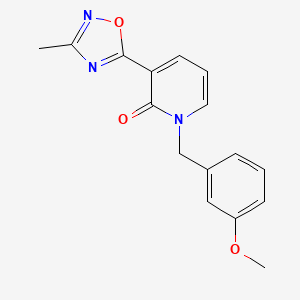
![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)
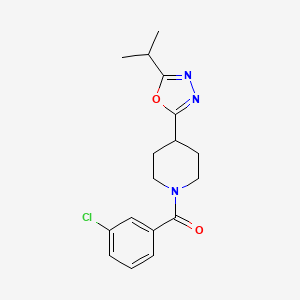
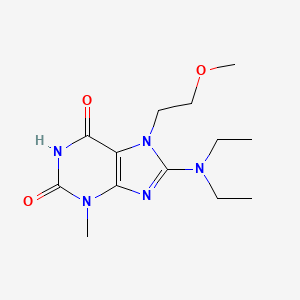
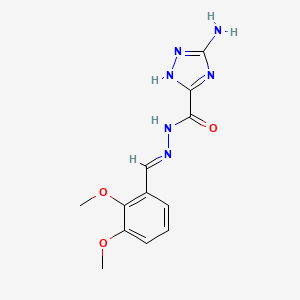
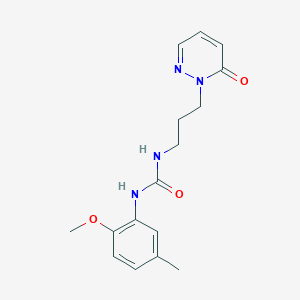
![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)